Panalba

Description

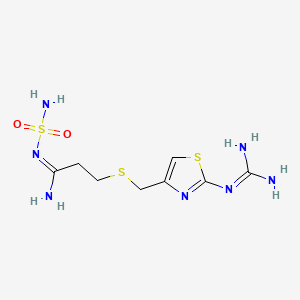

Structure

3D Structure

Properties

Key on ui mechanism of action |

Histamine acts as a local hormone that stimulates the acid output by parietal cells via a paracrine mechanism. Neuroendocrine cells called enterochromaffin-like (ECL) cells lie close to the parietal cells and regulate the basal secretion of histamine. Histamine release is also promoted from stimulation by acetylcholine and gastrin, a peptide hormone. Gastrin (G) cells release gastrin, which works on CCK2 receptors on ECL cells. This action promotes the release of histamine from ECL cells. Upon release, histamine acts on H2 receptors expressed on the basolateral membrane of parietal cells, leading to increased intracellular cAMP levels and activated proton pumps on parietal cells. Proton pump releases more protons into the stomach, thereby increasing the secretion of acid. In conditions that are associated with acid hypersecretion such as ulcers, there is a loss of regulation of acid secretion. Famotidine works on H2 receptors and blocks the actions of histamine. H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/ Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system. Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine. |

|---|---|

CAS No. |

76824-35-6 |

Molecular Formula |

C8H15N7O2S3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |

InChI Key |

XUFQPHANEAPEMJ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

Appearance |

White to off-white solid powder. |

Color/Form |

White to pale yellow crystals |

melting_point |

163.5 °C |

Other CAS No. |

76824-35-6 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

108885-67-2 (HCl) |

shelf_life |

>2 years if stored properly |

solubility |

1.0 mg/mL at 20 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of Panalba: A Case Study in the Evolution of Antibiotic Combination Therapy

An In-depth Technical Guide on the Historical Development of a Controversial Antibiotic

Abstract

This technical guide provides a comprehensive analysis of the historical development of Panalba, a fixed-dose combination antibiotic marketed by the Upjohn Company from the late 1950s until its forced withdrawal in 1970. Comprising tetracycline and novobiocin, this compound was a commercial success, emblematic of a trend towards combination antimicrobial therapy. However, its history is a crucial case study in the complexities of drug development, regulatory oversight, and the scientific evaluation of combination products. This guide delves into the pharmacological profiles of this compound's constituent antibiotics, the scientific rationale and controversies surrounding their combination, the clinical evidence that led to its discontinuation, and the lasting impact of the this compound episode on pharmaceutical regulation and the principles of rational drug design.

Introduction: The Allure of Combination Antibiotics

The mid-20th century was a golden age for antibiotic discovery, a period of unprecedented progress against infectious diseases.[1][2] In this fervent environment, the concept of combining antimicrobial agents into a single formulation gained considerable traction. The theoretical advantages were compelling: a broader spectrum of activity, potential for synergistic effects, and the possibility of mitigating the development of antibiotic resistance.[3] It was within this context that the Upjohn Company developed and launched this compound in 1957, a fixed-dose combination of tetracycline and novobiocin.[4] This guide will dissect the scientific underpinnings and historical trajectory of this compound, offering a technical perspective for researchers and drug development professionals on the critical lessons learned from its ultimate failure.

The Constituent Agents: A Pharmacological Profile

To understand this compound, one must first appreciate the distinct properties of its two components: tetracycline and novobiocin.

Tetracycline: The Broad-Spectrum Workhorse

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in a wide range of gram-positive and gram-negative bacteria, as well as atypical organisms.[4][5][6]

-

Mechanism of Action: Tetracycline binds reversibly to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][6] This prevents the addition of amino acids to the growing peptide chain, thereby inhibiting protein synthesis.[4] Because it is only effective against multiplying microorganisms, it is considered bacteriostatic.[5]

-

Pharmacokinetics: Following oral administration, approximately 60% to 80% of tetracycline is absorbed.[6] Its absorption is significantly hindered by the presence of multivalent cations such as calcium, magnesium, aluminum, and iron, with which it forms insoluble chelates.[6] Tetracycline is distributed throughout most body tissues and fluids, but its penetration into the cerebrospinal fluid is not reliably therapeutic.[6] It is primarily excreted in the urine.[6]

-

Spectrum of Activity: Tetracyclines are active against a wide array of bacteria, including many common pathogens of the respiratory tract, urinary tract, and intestines.[2] They are also used for the treatment of infections caused by chlamydia, rickettsiae, and mycoplasma.[5][6]

-

Mechanisms of Resistance: Bacterial resistance to tetracycline is a significant clinical issue and primarily occurs through two mechanisms:

-

Efflux Pumps: Bacteria acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.[5]

-

Ribosomal Protection: Bacteria can produce proteins that protect the ribosome from the action of tetracycline, allowing protein synthesis to continue even in the presence of the drug.[5]

-

Novobiocin: A Narrow-Spectrum Agent with a Troubling Safety Profile

Novobiocin, also known as albamycin, is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.[7] It has a much narrower spectrum of activity than tetracycline, primarily targeting gram-positive bacteria, most notably Staphylococcus aureus.

-

Mechanism of Action: Novobiocin is a potent inhibitor of bacterial DNA gyrase (a type II topoisomerase), specifically targeting the GyrB subunit.[7] It acts as a competitive inhibitor of the ATPase activity of DNA gyrase, which is essential for energy transduction during DNA supercoiling.[7]

-

Pharmacokinetics: Novobiocin is well absorbed from the gastrointestinal tract.[5] It is highly protein-bound (around 90%) and is primarily excreted via the bile and feces, with only a small fraction eliminated in the urine.[5] A peak serum concentration of 10-20 mcg/ml can be achieved after a 500 mg oral dose.[5]

-

Spectrum of Activity: The primary clinical utility of novobiocin was against Staphylococcus species. It is notably active against Staphylococcus epidermidis.[7]

-

Adverse Effects: A significant drawback of novobiocin is its high rate of adverse effects. Hypersensitivity reactions, including erythematous and urticarial rashes, occurred in a substantial percentage of patients.[5][8] More severe, though rare, reactions such as Stevens-Johnson syndrome and hematological disorders including pancytopenia, anemia, leukopenia, agranulocytosis, and thrombocytopenia were also reported.[5]

The this compound Formulation: Rationale and Controversy

This compound was formulated as a fixed-dose combination of tetracycline and novobiocin. The purported rationale for this combination was to provide a broader spectrum of antimicrobial coverage and potentially achieve synergistic effects against certain pathogens. However, the scientific basis for this combination was weak and ultimately could not withstand rigorous scrutiny.

The Argument for Synergy

While the combination of a broad-spectrum bacteriostatic agent with a narrow-spectrum agent was not a conventional pairing, some in vitro evidence did suggest a potential for synergy. One study, for instance, demonstrated a bactericidal synergistic effect of a novobiocin-tetracycline combination against Pseudomonas pseudomallei at concentrations where neither drug alone was effective. This provided a theoretical, albeit limited, justification for the combination.

Emerging Evidence of Antagonism and Inefficacy

Despite the commercial success of this compound, which accounted for 12% of Upjohn's revenue by 1968, a growing body of evidence pointed to its lack of efficacy and potential for harm.[8] Company-sponsored studies, later uncovered by an FDA inspector, revealed that tetracycline alone was more effective than the this compound combination.[9] Furthermore, the high incidence of adverse reactions associated with novobiocin meant that many patients were being unnecessarily exposed to a toxic drug without any added therapeutic benefit.[8][9]

The Regulatory Scrutiny and Withdrawal of this compound

The fate of this compound was sealed by a confluence of growing scientific concern and increased regulatory oversight of the pharmaceutical industry in the United States.

The National Academy of Sciences Drug Efficacy Study

In 1962, the Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act mandated that all drugs be proven effective for their intended use, in addition to being safe. This led to the establishment of the Drug Efficacy Study by the National Academy of Sciences (NAS) to review the effectiveness of all drugs approved between 1938 and 1962.

In 1968, a panel of 30 experts from the NAS issued a unanimous report concluding that this compound and other similar fixed-dose antibiotic combinations were harmful and should be removed from the market.[9] The panel found no substantial evidence that the combination was more effective than its individual components and highlighted the unnecessary risks associated with novobiocin.

The Role of the FDA and Senator Gaylord Nelson

Armed with the NAS report, the Food and Drug Administration (FDA) moved to withdraw approval for this compound. FDA Commissioner Herbert Ley Jr. testified before a Senate committee in 1969, detailing the adverse effects of novobiocin, including the fact that roughly one in five patients experienced an allergic reaction and that twelve deaths had been attributed to this compound's side effects.[9]

The hearings were championed by Senator Gaylord Nelson of Wisconsin, a staunch critic of the pharmaceutical industry who played a pivotal role in bringing public and political attention to the issue of irrational drug combinations.

Despite significant resistance from Upjohn, including a lawsuit arguing that the FDA was infringing on physicians' free speech, the agency ultimately prevailed.[8] this compound was forced off the U.S. market in 1970.[9]

Experimental Protocols: Assessing Antibiotic Synergy in Vitro

To illustrate the type of scientific inquiry that should have been rigorously applied before the widespread marketing of this compound, the following is a detailed, step-by-step methodology for a checkerboard assay, a common in vitro method to assess antibiotic synergy.

Checkerboard Assay Protocol

Objective: To determine if the combination of tetracycline and novobiocin exhibits synergistic, additive, indifferent, or antagonistic effects against a specific bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Tetracycline and novobiocin stock solutions of known concentrations.

-

Mueller-Hinton broth (MHB).

-

96-well microtiter plates.

-

Bacterial inoculum of the test organism standardized to a 0.5 McFarland turbidity.

-

Incubator (37°C).

-

Microplate reader (optional).

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of tetracycline and novobiocin in MHB in separate tubes. The concentration range should span from well above to well below the known Minimum Inhibitory Concentration (MIC) of each drug for the test organism.

-

-

Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of MHB to each well.

-

Add 50 µL of the tetracycline dilutions to the wells in each row, creating a concentration gradient across the x-axis.

-

Add 50 µL of the novobiocin dilutions to the wells in each column, creating a concentration gradient down the y-axis. This results in a checkerboard of wells containing various combinations of the two antibiotics.

-

Include control wells with each antibiotic alone, as well as a growth control well with no antibiotics.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plate for turbidity. The MIC of each drug alone and in combination is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth:

-

FIC of Tetracycline = (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)

-

FIC of Novobiocin = (MIC of Novobiocin in combination) / (MIC of Novobiocin alone)

-

FIC Index = FIC of Tetracycline + FIC of Novobiocin

-

-

Interpret the results based on the FIC index:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

-

Visualizations: Deconstructing the this compound Story

Mechanisms of Action

Caption: Mechanisms of action of Tetracycline and Novobiocin.

Timeline of this compound's Development and Withdrawal

Caption: Key milestones in the history of this compound.

Conclusion: Lessons Learned from the this compound Case

The story of this compound serves as a seminal case study in the history of pharmaceutical regulation and the principles of evidence-based medicine. It underscores the critical importance of robust scientific evidence to support the use of any therapeutic agent, particularly fixed-dose combinations. The downfall of this compound was not merely a regulatory event; it was a scientific one, driven by the lack of credible data to support its efficacy and the clear evidence of harm.

For today's researchers, scientists, and drug development professionals, the this compound case offers several enduring lessons:

-

The Primacy of Scientific Rationale: Combination therapies must be based on a sound scientific rationale, with preclinical and clinical data to support claims of synergy or enhanced efficacy.

-

The Imperative of Rigorous Clinical Evaluation: The efficacy and safety of a combination product must be demonstrated through well-controlled clinical trials that compare the combination to its individual components.

-

The Importance of Post-Marketing Surveillance: The real-world performance of a drug must be continuously monitored for adverse events and to ensure that its benefits continue to outweigh its risks.

-

The Role of Independent Regulatory Oversight: A strong, independent regulatory body is essential to critically evaluate the evidence presented by pharmaceutical manufacturers and to protect the public from ineffective or harmful drugs.

The this compound episode was a pivotal moment that helped shape the modern regulatory landscape and reinforced the fundamental principle that all therapeutic claims must be substantiated by rigorous scientific evidence. Its legacy is a reminder of the constant need for vigilance, scientific integrity, and a primary focus on patient safety in the development and marketing of new medicines.

References

- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Novobiocin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Tetracyclines - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Novobiocin - Wikipedia [en.wikipedia.org]

- 8. thecounter.org [thecounter.org]

- 9. motherjones.com [motherjones.com]

The Panalba Saga: A Technical Autopsy of a Fixed-Dose Combination Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The history of the Upjohn Company's fixed-dose combination antibiotic, Panalba, serves as a seminal case study in the annals of pharmaceutical regulation and scientific integrity. Marketed from the late 1950s until its forced withdrawal in 1970, this compound combined two independently effective antibiotics: tetracycline and novobiocin.[1][2] At its zenith, this compound was a commercial success, accounting for 12% of Upjohn's revenue.[1][3] However, a confluence of emerging clinical evidence, shifting regulatory standards, and determined legislative oversight ultimately revealed the combination to be not only irrational but also hazardous. This guide will provide a detailed technical analysis of the pharmacological components of this compound, a critical review of the evidence that led to its demise, and an examination of the regulatory and legislative actions that reshaped the landscape for combination drug products in the United States.

Deconstruction of this compound's Components: A Pharmacological Profile

This compound's formulation was predicated on the then-popular "shotgun" approach to antibiotic therapy, combining two agents with different mechanisms of action in a single capsule. The rationale was to provide broad-spectrum coverage against a wide range of bacterial pathogens.

Tetracycline: The Broad-Spectrum Workhorse

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby preventing the addition of amino acids to the growing peptide chain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Tetracycline

-

Bacterial Strain Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: A two-fold serial dilution of tetracycline is prepared in the broth medium across a range of concentrations (e.g., 0.125 to 64 µg/mL) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of tetracycline that completely inhibits visible growth of the bacterium.

Novobiocin: The Potent but Problematic Partner

Novobiocin is a bacteriostatic antibiotic that was initially lauded for its potency against Gram-positive bacteria, particularly Staphylococcus aureus. Its mechanism of action involves the inhibition of bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair.[4]

However, the clinical utility of novobiocin was marred by a high incidence of adverse effects.[1][5] These included:

-

Hypersensitivity Reactions: A significant percentage of patients, estimated to be around 20%, experienced allergic reactions, primarily in the form of skin rashes.[1][3]

-

Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea were common side effects.[1]

-

Hepatotoxicity: Novobiocin was associated with liver dysfunction, including jaundice.

-

Hematological Effects: Reports indicated instances of blood dyscrasias, such as leukopenia (a reduction in white blood cells).[2]

Table 1: Documented Adverse Effects of Novobiocin

| Adverse Effect Category | Specific Manifestations | Reported Incidence |

| Hypersensitivity | Erythematous rash, urticaria | High (around 20%) |

| Gastrointestinal | Nausea, vomiting, diarrhea | Common |

| Hepatic | Jaundice, elevated liver enzymes | Reported |

| Hematological | Leukopenia, pancytopenia, anemia, thrombocytopenia | Rare but serious |

The Scientific Indictment of a Combination: Clinical and Preclinical Evidence

The central scientific failing of this compound was the lack of evidence for synergistic or even additive efficacy of its components. In fact, emerging data began to suggest an antagonistic relationship.

The Upjohn-Sponsored Studies: An Inconvenient Truth

Ironically, some of the most compelling evidence against this compound came from studies sponsored by the Upjohn Company itself in the early 1960s.[6] An FDA inspector later uncovered these studies, which had not been submitted to the agency as required.[6]

Key findings from these internal studies included:

-

Lack of Superior Efficacy: A double-blind clinical trial demonstrated that this compound was no more effective than tetracycline used alone in treating pneumonia.[6]

-

Impaired Bioavailability: In vitro crossover studies measuring blood serum levels revealed that the combination formulation resulted in lower concentrations of both tetracycline and novobiocin compared to when each drug was administered individually.[6] This finding directly contradicted the rationale for the combination and suggested a potential for reduced therapeutic effect.

The National Academy of Sciences-National Research Council (NAS-NRC) Drug Efficacy Study

The 1962 Kefauver-Harris Drug Amendments mandated that all drugs marketed between 1938 and 1962 provide substantial evidence of efficacy for their labeled indications. This led to the Drug Efficacy Study, a comprehensive review of these drugs conducted by the NAS-NRC under contract with the FDA.

In its final report to the FDA in 1969, the NAS-NRC panel of experts unanimously recommended that this compound and other similar fixed-dose antibiotic combinations be removed from the market.[2][7][8][9] The panel concluded that there was no evidence to support the claims of increased efficacy for the combination and that the inclusion of novobiocin exposed patients to unnecessary risks.[2]

Caption: NAS-NRC Evaluation of this compound

The Regulatory and Legislative Response: A New Era of Scrutiny

The scientific evidence against this compound, coupled with a changing regulatory landscape and political will, created a perfect storm for its removal from the market.

The FDA's Evolving Stance on Fixed-Dose Combinations

The this compound case was a pivotal moment for the FDA in establishing its authority over fixed-dose combination drugs. The agency, armed with the NAS-NRC's recommendations, moved to revoke this compound's certification. FDA Commissioner Herbert Ley articulated the agency's position, stating, "The use of two or more active ingredients in the treatment of a patient who can be cured by one is irrational therapy."

Upjohn's legal challenges to the FDA's decision were ultimately unsuccessful, with the Supreme Court declining to hear the company's appeal. This set a precedent for the FDA's subsequent actions against other ineffective fixed-combination antibiotics.

Senator Gaylord Nelson and the Senate Hearings

The this compound controversy gained significant public attention through a series of Senate subcommittee hearings led by Senator Gaylord Nelson of Wisconsin.[6] These hearings, which began in the late 1960s, scrutinized the practices of the pharmaceutical industry, including drug pricing, advertising, and safety.

The hearings brought to light the scientific evidence against this compound and provided a public platform for the FDA's position. They also highlighted Upjohn's resistance to withdrawing the drug, which further fueled public and political pressure.

Caption: Regulatory Pathway to this compound's Withdrawal

The Legacy of this compound: Lessons for Modern Drug Development

The this compound saga left an indelible mark on the pharmaceutical industry and its regulation. Key takeaways for today's researchers, scientists, and drug development professionals include:

-

The Primacy of Evidence-Based Medicine: The case underscores the absolute requirement for robust scientific evidence to support the efficacy and safety of any drug product, particularly fixed-dose combinations. The marketing of this compound relied on a theoretical rationale that was not borne out by clinical data.

-

The Perils of Irrational Polypharmacy: Combining multiple active pharmaceutical ingredients must be justified by clear evidence of synergy or other clinical benefits that outweigh the risks of increased toxicity and drug interactions.

-

The Importance of Post-Marketing Surveillance and Regulatory Vigilance: The this compound case highlights the critical role of ongoing safety and efficacy monitoring after a drug is approved. The Kefauver-Harris Amendments and the subsequent Drug Efficacy Study were instrumental in identifying and removing ineffective drugs from the market.

-

The Intersection of Science, Commerce, and Public Health: The story of this compound is a stark reminder of the potential for commercial interests to conflict with public health. The case demonstrates the importance of independent scientific review and transparent regulatory processes to ensure that patient safety and well-being are the paramount considerations in drug development and marketing.

References

- 1. Novobiocin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. motherjones.com [motherjones.com]

- 3. thecounter.org [thecounter.org]

- 4. Novobiocin - Wikipedia [en.wikipedia.org]

- 5. Serious reactions to novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. samizdathealth.org [samizdathealth.org]

- 7. nationalacademies.org [nationalacademies.org]

- 8. nationalacademies.org [nationalacademies.org]

- 9. nationalacademies.org [nationalacademies.org]

Panalba: A Technical Analysis of a Discontinued Combination Antibiotic

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Panalba was a fixed-dose combination antibiotic developed by the Upjohn Company and introduced to the market in 1957. For over a decade, it was a commercially successful product, at its peak accounting for 12% of the company's domestic gross income.[1] The drug combined two distinct antibacterial agents: tetracycline and novobiocin. The therapeutic rationale was to provide a broad spectrum of activity and potentially mitigate the development of bacterial resistance. However, mounting scientific evidence regarding its lack of efficacy and significant safety concerns ultimately led to its mandatory withdrawal from the U.S. market by the Food and Drug Administration (FDA) in 1970, making it a landmark case in pharmaceutical regulation.[1][2] This guide provides a detailed technical examination of the components of this compound, their individual pharmacological properties, the scientific basis for their combination, and the critical flaws that led to its discontinuation.

Core Components and Formulation

This compound combined a well-established broad-spectrum antibiotic, tetracycline, with a more targeted antibiotic, novobiocin. While the exact dosage form is historical, studies indicate the intended biological availability was a ratio of approximately 2.5 parts novobiocin to 1 part tetracycline in the serum of patients treated with the drug.[3]

| Component | Chemical Class | Molecular Formula | Core Mechanism of Action |

| Tetracycline | Polyketide (Naphthacene Carboxamide) | C₂₂H₂₄N₂O₈ | Inhibition of Protein Synthesis (30S Ribosome) |

| Novobiocin | Aminocoumarin | C₃₁H₃₆N₂O₁₁ | Inhibition of DNA Gyrase (GyrB Subunit) |

Component Analysis I: Tetracycline

Tetracycline is a broad-spectrum bacteriostatic antibiotic, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[4] It belongs to a class of antibiotics characterized by a four-ring (tetracyclic) naphthacene carboxamide skeleton.[2]

Chemical Structure of Tetracycline

Caption: Skeletal structure of the tetracycline molecule.

Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism of action for tetracycline is the disruption of bacterial protein synthesis.[5] This process is crucial for all vital bacterial functions, including growth, repair, and replication.

-

Entry into the Bacterial Cell : Tetracycline passively diffuses through porin channels in the outer membrane of gram-negative bacteria and utilizes an active transport system to cross the inner cytoplasmic membrane, leading to its accumulation within the cell.[5][6]

-

Ribosomal Binding : Inside the bacterium, tetracycline reversibly binds to the 30S ribosomal subunit.[1][6] The ribosome, composed of 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

-

Blocking of tRNA : Specifically, tetracycline's binding sterically hinders the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[5][6] This prevents the addition of new amino acids to the growing peptide chain.

-

Cessation of Protein Elongation : By blocking this critical step, tetracycline effectively halts protein elongation, leading to a bacteriostatic effect.[1]

Mammalian cells are largely unaffected because their ribosomes (80S, composed of 40S and 60S subunits) differ structurally from bacterial ribosomes (70S), and they lack the active transport system that concentrates the drug intracellularly.[3]

Caption: Tetracycline blocks the A site on the 30S ribosome.

Component Analysis II: Novobiocin

Novobiocin is a narrow-spectrum antibiotic belonging to the aminocoumarin class, produced by the actinomycete Streptomyces niveus.[7] Unlike tetracycline, its activity is primarily directed against gram-positive bacteria, particularly Staphylococcus aureus.

Chemical Structure of Novobiocin

Caption: Skeletal structure of the novobiocin molecule.

Mechanism of Action: DNA Gyrase Inhibition

Novobiocin's mechanism is fundamentally different from that of tetracycline. It targets DNA replication by inhibiting a critical enzyme, DNA gyrase (also known as topoisomerase II).

-

Target Enzyme : DNA gyrase is essential for bacterial survival. It introduces negative supercoils into DNA, a process required to relieve torsional stress during DNA replication and transcription.

-

Subunit Binding : The enzyme is composed of two subunits, GyrA and GyrB. Novobiocin specifically targets and binds to the GyrB subunit.[8]

-

Inhibition of ATPase Activity : The GyrB subunit contains an ATP-binding site that provides the energy for the enzyme's supercoiling activity. Novobiocin acts as a competitive inhibitor of this ATPase function, preventing the hydrolysis of ATP.[9]

-

Cessation of DNA Replication : Without the energy from ATP hydrolysis, DNA gyrase cannot function. This leads to the cessation of DNA replication and, at higher concentrations, can be bactericidal.

Caption: Novobiocin inhibits the ATPase activity of the GyrB subunit.

The Rationale and Failure of the Combination

The clinical premise for combining tetracycline and novobiocin in this compound was twofold: to create a product with an exceptionally broad spectrum of antibacterial activity and to potentially slow the emergence of resistant bacterial strains. One in vitro study suggested that the combination could retard the development of resistance in S. aureus.[3] However, this theoretical advantage was overwhelmingly negated by the clinical reality, as determined by the National Academy of Sciences (NAS) in its landmark Drug Efficacy Study.[1][2]

Evidence of Inefficacy

The NAS review, commissioned by the FDA, concluded that this compound was "ineffective as a fixed combination."[2] The core findings underpinning this decision were:

-

No Added Benefit : There was no substantial evidence that the combination was more effective than its individual components. Crucially, company-sponsored studies, which were uncovered by an FDA inspector, demonstrated that tetracycline used alone was more effective than this compound for treating certain infections.[2]

-

Subtherapeutic Dosing : Subsequent analysis revealed that the bioavailability of novobiocin in the combination could be erratic, with blood levels sometimes being subtherapeutic or even zero.[2] This meant patients were being exposed to the risks of a second drug for little to no therapeutic gain.

-

Irrational Therapy : The expert panel deemed the use of two antibiotics, when one would suffice, to be "irrational therapy."[2] This principle argued against exposing patients to the unnecessary risks of a second active pharmaceutical ingredient.

Unacceptable Safety Profile

The failure of this compound was compounded by the significant toxicity of the novobiocin component. While tetracycline has a well-characterized side-effect profile (e.g., photosensitivity, gastrointestinal distress), the adverse events associated with novobiocin were more severe and frequent.

| Adverse Event Type | Associated Component | Frequency / Remarks |

| Hypersensitivity Reactions | Novobiocin | High incidence, affecting an estimated 20% of patients. Manifested as skin rashes and fever.[1] |

| Blood Dyscrasias | Novobiocin | Serious and potentially fatal side effects, including leukopenia and agranulocytosis. These were implicated in at least a dozen patient deaths.[1] |

| Hepatotoxicity | Novobiocin | Can cause a yellow discoloration of the skin and sclera due to interference with bilirubin conjugation. |

| Photosensitivity | Tetracycline | Increased risk of sunburn. |

| Tooth Discoloration | Tetracycline | Permanent staining of teeth if used during tooth development (children < 8 years). |

The high rate of adverse events from novobiocin, coupled with its lack of proven efficacy in the combination, created an unacceptably poor risk-benefit profile that was central to the FDA's decision to remove this compound from the market.

Analytical Methodologies

The quality control and analysis of a combination product like this compound would have required methods to separate and quantify the two active ingredients. While historical methods from the 1960s would have relied on spectrophotometry and microbiological assays, modern analysis would employ High-Performance Liquid Chromatography (HPLC).

Representative Experimental Protocol: HPLC Analysis

The following protocol is a representative modern method for the analysis of tetracycline, demonstrating the principles that would be applied to a combination product.

Objective: To separate and quantify tetracycline from its degradation products and other potential components.

Methodology:

-

Column: C18 reversed-phase column (e.g., octadecylsilane bonded on 10-µm silica gel).

-

Mobile Phase: A gradient system is typically used.

-

Solvent A: 0.02 M Phosphate buffer, pH 2.5

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 10% Solvent B.

-

Linear gradient to 60% Solvent B over 10-15 minutes.

-

Hold for 2-3 minutes.

-

Return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm or 355 nm.

-

Sample Preparation:

-

Grind tablets (if applicable) to a fine powder.

-

Accurately weigh a portion of the powder and dissolve in a suitable diluent (e.g., a mixture of the mobile phase).

-

Filter the solution through a 0.45 µm filter to remove excipients.

-

Inject a known volume (e.g., 20 µL) into the HPLC system.

-

-

Quantification: Compare the peak area of the analyte to that of a certified reference standard of known concentration.

This protocol is based on established methods for tetracycline analysis and is provided for illustrative purposes.

Conclusion

The case of this compound serves as a critical lesson in drug development and regulatory science. It demonstrates that combining two active ingredients does not inherently lead to a superior therapeutic agent. The product failed because one of its components, novobiocin, added significant toxicity without contributing demonstrable efficacy, rendering the combination less effective and more dangerous than single-agent therapy with tetracycline. The rigorous, evidence-based review by the National Academy of Sciences and the subsequent decisive action by the FDA underscored the importance of proving not just the efficacy of individual components, but the rational therapeutic value and safety of a fixed-dose combination as a whole. For researchers and drug development professionals, the history of this compound remains a powerful example of the principles of rational pharmacology and the ethical imperative to ensure that the benefits of a medicinal product unequivocally outweigh its risks.

References

- 1. thecounter.org [thecounter.org]

- 2. samizdathealth.org [samizdathealth.org]

- 3. Development of resistance to novobiocin, tetracycline, and a novobiocin-tetracycline combination in Staphylococcus aureus populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solved this compound CASE Assume that it is August, 1969, and the | Chegg.com [chegg.com]

- 5. DSpace [repository.upenn.edu]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C8H15N7O2S3 | CID 5353622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetracycline dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

tetracycline and novobiocin combination drug

An In-Depth Technical Guide to the Synergistic Potential of the Tetracycline-Novobiocin Combination

Authored by a Senior Application Scientist

This guide provides a deep technical exploration into the scientific rationale and experimental validation of combining tetracycline and novobiocin. It is intended for researchers, microbiologists, and drug development professionals investigating novel antibiotic strategies to combat antimicrobial resistance. We will move beyond a simple description of each compound, focusing instead on the biochemical and genetic foundations for their potential synergy and providing the detailed experimental frameworks required to validate this hypothesis.

Foundational Pharmacology: Individual Mechanisms of Action

A clear understanding of how each agent individually functions is critical to appreciating their combined potential.

Tetracycline: A Ribosomal Inhibitor

Tetracycline is a broad-spectrum bacteriostatic agent belonging to the polyketide class of antibiotics. Its primary mechanism of action involves the inhibition of protein synthesis, a fundamental process for bacterial viability and proliferation.

-

Molecular Target: The core target of tetracycline is the bacterial 30S ribosomal subunit.

-

Mechanism: It binds reversibly to the 16S rRNA within the 30S subunit at the A-site (aminoacyl-tRNA site). This binding physically obstructs the docking of incoming aminoacyl-tRNA molecules. By preventing the association of charged tRNAs with the ribosome, tetracycline effectively halts the elongation phase of peptide chain synthesis, leading to a cessation of bacterial growth.

Novobiocin: A DNA Gyrase Inhibitor

Novobiocin, an aminocoumarin antibiotic, targets a different, yet equally essential, cellular process: DNA replication and maintenance.

-

Molecular Target: Novobiocin's primary target is the B subunit of DNA gyrase (GyrB) in Gram-negative bacteria and the homologous ParY subunit of topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.

-

Mechanism: Unlike fluoroquinolones which target the A subunit, novobiocin acts as a competitive inhibitor of the ATPase activity of GyrB. By binding to the ATP-binding site, it prevents the conformational changes required for the enzyme to introduce negative supercoils into the DNA. The resulting accumulation of positive supercoils leads to torsional stress, stalls replication forks, and ultimately induces cell death, making novobiocin bactericidal.

The Synergy Hypothesis: A Multi-Pronged Attack

The rationale for combining tetracycline and novobiocin is rooted in the principle of synergistic lethality—achieving a bactericidal effect that is significantly greater than the sum of the individual agents' activities. This proposed synergy is based on two primary mechanisms.

Dual-Target Inhibition of Essential Pathways

The most direct hypothesis for synergy lies in the simultaneous disruption of two unrelated, essential cellular pathways. By inhibiting both protein synthesis and DNA replication, the bacterial cell is placed under immense stress, making it difficult to mount an effective resistance or stress response.

The following diagram illustrates this dual-target logic:

Caption: Dual-target inhibition by tetracycline and novobiocin.

Overcoming Resistance: Novobiocin as a Putative Efflux Pump Inhibitor

A common mechanism of resistance to tetracycline is the active efflux of the drug from the bacterial cell, mediated by efflux pump proteins. Several of these pumps are ATP-dependent. Given that novobiocin inhibits the ATPase activity of DNA gyrase, it is plausible that it could also interfere with the function of certain ATP-dependent efflux pumps. This secondary action would increase the intracellular concentration of tetracycline, restoring its efficacy.

Experimental Validation: Protocols for Synergy Assessment

Verifying the synergistic interaction between tetracycline and novobiocin requires rigorous quantitative microbiological assays. The following protocols provide a framework for this validation.

Protocol: Checkerboard Microdilution Assay

This is the gold-standard method for quantifying antibiotic synergy. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index.

Objective: To determine if the combination of tetracycline and novobiocin produces a synergistic, additive, indifferent, or antagonistic effect.

Methodology:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of tetracycline and novobiocin in an appropriate solvent (e.g., sterile deionized water or DMSO) and filter-sterilize.

-

Prepare 96-Well Plate:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Create a two-dimensional serial dilution. Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of tetracycline. Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of novobiocin.

-

This creates a matrix of wells containing unique concentrations of both drugs.

-

Include control wells: Column 11 for tetracycline alone, Row H for novobiocin alone, and Column 12 for a growth control (no antibiotics).

-

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the FIC for each drug in a given combination well:

-

FIC of Tetracycline (FICₐ) = (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)

-

FIC of Novobiocin (FICₙ) = (MIC of Novobiocin in combination) / (MIC of Novobiocin alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FICₐ + FICₙ

-

Data Interpretation: The interaction is classified based on the calculated FICI value.

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 and ≤ 1.0 | Additivity |

| > 1.0 and ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

The following diagram outlines the checkerboard assay workflow:

Caption: Workflow for the checkerboard microdilution synergy assay.

Protocol: Time-Kill Curve Analysis

This dynamic assay provides insight into the rate of bacterial killing over time, complementing the static data from the checkerboard assay.

Objective: To assess the bactericidal or bacteriostatic activity of the drug combination over a 24-hour period.

Methodology:

-

Setup: Prepare several flasks of MHB containing:

-

No drug (Growth Control)

-

Tetracycline at a sub-MIC concentration (e.g., 0.5x MIC)

-

Novobiocin at a sub-MIC concentration (e.g., 0.5x MIC)

-

The combination of Tetracycline and Novobiocin at the same sub-MIC concentrations.

-

-

Inoculation: Inoculate each flask with a starting bacterial density of ~5 x 10⁵ CFU/mL.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar plates. Incubate the plates for 18-24 hours.

-

Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition.

Data Interpretation:

-

Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

-

Bactericidal Activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Bacteriostatic Activity: < 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Summary and Future Directions

The combination of tetracycline and novobiocin presents a compelling, albeit under-explored, strategy for antimicrobial development. The proposed dual-target mechanism, coupled with the potential for novobiocin to counteract efflux-based resistance, provides a strong theoretical foundation for synergy. The experimental protocols outlined in this guide offer a robust framework for validating this hypothesis in vitro.

Future research should focus on:

-

Expanding synergy testing to a broad panel of clinically relevant, multidrug-resistant pathogens.

-

Investigating the molecular basis of synergy through genetic and biochemical assays, such as quantifying intracellular tetracycline accumulation.

-

Evaluating the combination in more complex models, including biofilm assays and in vivo infection models, to assess its therapeutic potential.

By systematically applying these principles and methodologies, the research community can effectively evaluate the tetracycline-novobiocin combination and its potential role in the future of antimicrobial therapy.

Panalba: A Technical Examination of its Original Therapeutic Claims

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panalba, a fixed-dose combination antibiotic marketed by the Upjohn Company starting in 1957, represents a significant case study in the history of pharmaceutical regulation and the evolution of standards for drug efficacy.[1] Comprising tetracycline, a broad-spectrum antibiotic, and novobiocin, an antibiotic with a narrower spectrum, this compound was initially presented to the medical community as a synergistic formulation that offered advantages over single-agent therapy.[1][2] This technical guide will provide an in-depth analysis of the original therapeutic claims for this compound, the scientific rationale and preclinical data that supported its introduction, the initial clinical experiences, and the subsequent scientific and regulatory scrutiny that ultimately led to its withdrawal from the market in 1970.[1]

The Core Therapeutic Proposition: Synergism and Resistance Mitigation

The central therapeutic claim for this compound revolved around two key concepts: synergism and the prevention of antibiotic resistance .

1. Synergistic Antibacterial Activity:

Upjohn's primary assertion was that the combination of tetracycline and novobiocin resulted in a synergistic effect, meaning the combined antibacterial activity was greater than the sum of the effects of the individual agents. This claim was supported by in vitro studies that demonstrated enhanced bacterial killing when both antibiotics were used together against certain strains of bacteria.[2][3]

-

Tetracycline's Mechanism of Action: Tetracycline is a protein synthesis inhibitor. It binds to the 30S ribosomal subunit in bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth.[4]

-

Novobiocin's Mechanism of Action: Novobiocin inhibits bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair. By blocking the ATPase activity of DNA gyrase, novobiocin prevents the negative supercoiling of bacterial DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[5]

The theoretical basis for synergy lay in the distinct mechanisms of action of the two antibiotics. By targeting two different, essential cellular processes simultaneously, the combination was purported to be more effective at eliminating bacteria and less likely to be overcome by single-point mutations.

2. Retardation of Antibiotic Resistance:

A second major therapeutic claim was that the combination of tetracycline and novobiocin could delay or prevent the emergence of antibiotic-resistant bacterial strains.[3] The rationale was that a bacterium would need to simultaneously develop resistance to two different antibiotic mechanisms, a statistically less probable event than developing resistance to a single agent.

This claim was supported by in vitro studies, some conducted by Upjohn, which showed that serial subculture of Staphylococcus aureus in the presence of the tetracycline-novobiocin combination resulted in a significantly slower development of resistance compared to subculturing with either antibiotic alone.[3]

Preclinical and Early Clinical Data

Prior to the Kefauver-Harris Amendments of 1962, the requirements for proving drug efficacy to the U.S. Food and Drug Administration (FDA) were less stringent than they are today.[6][7] Approval was primarily based on safety, with evidence of efficacy often relying on preclinical studies and limited, less rigorously controlled clinical observations.

Upjohn's New Drug Application (NDA) for this compound, submitted in the mid-1950s, would have included a portfolio of preclinical data, likely featuring:

-

In Vitro Susceptibility Testing: Data demonstrating the minimum inhibitory concentrations (MICs) of tetracycline, novobiocin, and their combination against a panel of clinically relevant bacteria.

-

Synergy Studies: Checkerboard assays and time-kill curve experiments aimed at demonstrating a synergistic interaction between the two antibiotics.

-

Resistance Development Studies: In vitro experiments, similar to those later published, showing a delayed emergence of resistance to the combination.

Early clinical experience with this compound was documented in various medical journals of the era. For instance, a 1959 article in the Ohio State Medical Journal described the use of this compound for the therapy of acne, one of its marketed indications.[2] These early clinical reports, however, often lacked the rigorous design of modern clinical trials, such as double-blinding, placebo controls, and large patient populations.

Original Approved Indications

Based on the available historical information and early clinical reports, the original therapeutic indications for this compound likely included a range of bacterial infections, with a notable focus on:

-

Acne Vulgaris: The anti-inflammatory and antibacterial properties of tetracycline made it a common treatment for acne, and this compound was marketed for this purpose.[2]

-

Staphylococcal Infections: Novobiocin had activity against Staphylococcus aureus, a common cause of skin and soft tissue infections. The combination was likely promoted for mixed infections or those where staphylococcal involvement was suspected.

-

Respiratory Tract Infections: Broad-spectrum antibiotics were frequently used for infections of the respiratory tract, and this compound would have been positioned as a treatment option for bronchitis, pneumonia, and other similar conditions.

-

Urinary Tract Infections: The antibacterial spectrum of the components of this compound would have covered some of the common pathogens responsible for urinary tract infections.

The Scientific and Regulatory Re-evaluation

The therapeutic landscape and regulatory standards for pharmaceuticals underwent a significant transformation with the passage of the 1962 Kefauver-Harris Amendments, which mandated that drugs be proven both safe and effective.[6][7] This led to a retrospective review of drugs approved prior to 1962, including this compound.

A review by the National Academy of Sciences/National Research Council (NAS/NRC), contracted by the FDA, concluded that there was a lack of substantial evidence to support the claims of efficacy for many fixed-dose combination antibiotics, including this compound.[1] The key findings and concerns that emerged were:

-

Lack of Evidence for Superior Efficacy: The clinical data available did not adequately demonstrate that this compound was more effective than tetracycline alone for its indicated uses. In fact, some company-sponsored studies, which were not initially submitted to the FDA, reportedly showed that tetracycline was more effective when used alone.[1]

-

Increased Risk of Adverse Effects: Novobiocin was associated with a significant number of adverse effects, including a high incidence of skin rashes (affecting roughly one in five patients), as well as more serious reactions such as jaundice, liver dysfunction, and blood dyscrasias.[1][8] The addition of novobiocin to tetracycline exposed patients to these risks without a proven additional therapeutic benefit.

-

Irrational Fixed-Dose Combination: A growing consensus in the medical and scientific community viewed fixed-dose combinations of antibiotics as irrational therapy. The reasoning was that the two components might have different pharmacokinetics, potentially leading to suboptimal dosing of one or both agents. Furthermore, if an infection was susceptible to one of the components, the use of the combination needlessly exposed the patient to the risks of the other drug.

The FDA, armed with the NAS/NRC findings and facing pressure from lawmakers like Senator Gaylord Nelson who held hearings on the pharmaceutical industry, moved to withdraw approval for this compound.[1] Despite legal challenges from Upjohn, the FDA's decision was ultimately upheld, and this compound was removed from the U.S. market in 1970.[1]

Visualizations

Diagram 1: Postulated Synergistic Mechanism of this compound

Caption: Postulated dual-target mechanism of this compound.

Diagram 2: this compound's Regulatory and Clinical Timeline

Caption: Key events in the history of this compound.

Conclusion

The case of this compound serves as a critical lesson in drug development and regulation. Its original therapeutic claims, centered on the appealing concepts of synergy and resistance prevention, were based on preclinical data that, while plausible in vitro, were not substantiated by well-controlled clinical evidence of superior efficacy in patients. The story of this compound underscores the importance of robust clinical trials to validate therapeutic claims and highlights the potential dangers of fixed-dose combination drugs where the risk-benefit profile of the individual components is not carefully considered. For today's researchers and drug development professionals, the this compound saga remains a powerful reminder of the ethical and scientific imperative to ensure that all therapeutic claims are backed by rigorous, patient-centered evidence.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clinical experiences with tetracycline phosphate complex, novobiocin capsules (this compound) for the therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of resistance to novobiocin, tetracycline, and a novobiocin-tetracycline combination in Staphylococcus aureus populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thecounter.org [thecounter.org]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. archiveswest.orbiscascade.org [archiveswest.orbiscascade.org]

The Dawn of a New Strategy: A Technical Guide to the History of Combination Antibiotics in the 1950s

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Post-War Paradox in a Golden Age of Antibiotics

The 1950s heralded a golden age of antibiotics. Following the mass production of penicillin in the 1940s, the pharmaceutical industry and research institutions unveiled a series of groundbreaking discoveries, including streptomycin, chloramphenicol, and tetracyclines.[1][2] This therapeutic revolution promised an end to the scourge of bacterial infections that had plagued humanity for millennia. However, this optimism was soon tempered by a formidable challenge: the emergence of antibiotic-resistant bacteria.[1][2] As early as the late 1940s and escalating throughout the 1950s, clinicians observed that infections once easily treated were becoming refractory to single-antibiotic therapies.[1] This alarming trend necessitated a paradigm shift in antimicrobial chemotherapy, paving the way for the systematic investigation and application of combination antibiotic therapy. This guide provides an in-depth technical exploration of this pivotal decade, detailing the scientific rationale, experimental methodologies, and foundational discoveries that shaped our understanding of antibiotic interactions.

The Scientific Imperative for Combination Therapy

The primary driver for exploring antibiotic combinations in the 1950s was the urgent need to overcome and prevent the development of antibiotic resistance. It was observed that bacteria could rapidly develop resistance to a single agent, particularly in the treatment of chronic infections like tuberculosis.[3] The prevailing hypothesis was that by using two or more antibiotics with different mechanisms of action, the probability of a bacterium simultaneously developing resistance to all agents would be significantly lower.

Beyond combating resistance, early researchers also pursued combination therapy to:

-

Achieve Synergistic Effects: The potential for two antibiotics to produce a combined effect greater than the sum of their individual effects was a tantalizing prospect.[3][4] This could lead to more effective treatment of severe infections and potentially lower the required doses, thereby reducing toxicity.

-

Broaden the Spectrum of Activity: In cases of severe, unidentified infections, a combination of antibiotics could provide broader coverage against a wider range of potential pathogens.

-

Treat Polymicrobial Infections: Many infections are caused by more than one type of bacteria. Combination therapy offered a logical approach to treating these complex cases.

Pioneering the Concepts of Synergy and Antagonism: The Work of Ernest Jawetz

A seminal figure in the field of combination antibiotics was Dr. Ernest Jawetz. Through a series of meticulous in vitro studies in the early 1950s, Jawetz and his colleagues systematically characterized the interactions between different antibiotics.[3][4][5] Their work laid the conceptual framework for understanding antibiotic synergy and antagonism that remains influential to this day.

Jawetz and Gunnison proposed a classification of antibiotics into two groups based on their combined action:

-

Group I (Bactericidal): Penicillin, Streptomycin, Bacitracin, Neomycin

-

Group II (Bacteriostatic): Chloramphenicol, Tetracyclines, Erythromycin, Sulfonamides

Their research led to a set of empirical rules governing the outcomes of antibiotic combinations:

-

Synergy: Often observed when two Group I antibiotics were combined.

-

Indifference or Additive Effect: Typically seen when two Group II antibiotics were used together.

-

Variable Outcome (Synergy or Antagonism): Occurred when a Group I antibiotic was combined with a Group II antibiotic. The outcome was often dependent on the specific bacteria and the relative concentrations of the drugs.[1]

This groundbreaking work, published in journals such as the Archives of Internal Medicine and the Journal of the American Medical Association, provided a rational basis for selecting antibiotic combinations and cautioned against the indiscriminate use of certain pairings that could be antagonistic.[3][5][6][7]

Key Combination Therapies of the 1950s

The 1950s saw the clinical implementation of several important antibiotic combinations, most notably in the fight against tuberculosis.

The Triumph Over Tuberculosis: Streptomycin and Para-Aminosalicylic Acid (PAS)

The treatment of tuberculosis underwent a profound transformation in the 1950s with the advent of combination therapy. While streptomycin, discovered in 1943, was the first effective antibiotic against Mycobacterium tuberculosis, its use as a monotherapy was plagued by the rapid emergence of resistant strains.

A landmark clinical trial by the British Medical Research Council, published in 1950, demonstrated the superiority of combining streptomycin with para-aminosalicylic acid (PAS). This combination not only delayed the emergence of streptomycin resistance but also led to significantly improved clinical outcomes. This trial is a classic example of early evidence-based medicine and solidified the role of combination therapy as the standard of care for tuberculosis.

Penicillin and Streptomycin: A Synergistic Partnership

The combination of penicillin and streptomycin was another cornerstone of 1950s antibiotic therapy, particularly for the treatment of enterococcal endocarditis. Clinical observations had shown high relapse rates when penicillin was used alone. The addition of streptomycin resulted in a demonstrably lower relapse rate, a clinical finding that was later supported by in vitro studies demonstrating synergy between the two drugs.

Mechanistic Insights of the Era: Unraveling Synergy and Antagonism

The understanding of the precise molecular mechanisms behind antibiotic synergy and antagonism was still in its infancy in the 1950s. However, researchers formulated several key hypotheses based on their experimental observations.

Proposed Mechanisms of Synergy

The prevailing hypothesis for the synergy between penicillin and streptomycin was that the bactericidal action of penicillin, which inhibits cell wall synthesis, increased the permeability of the bacterial cell to streptomycin, which acts on the ribosome to inhibit protein synthesis. This "one-two punch" allowed for a more effective killing of the bacteria.

Caption: Proposed synergistic mechanism of penicillin and streptomycin in the 1950s.

Proposed Mechanisms of Antagonism

The antagonism observed between bactericidal and bacteriostatic agents, such as penicillin and chloramphenicol, was a significant concern. The leading theory proposed by Jawetz and others was that the bacteriostatic agent, by halting bacterial growth and replication, rendered the bactericidal agent less effective.[8] Many bactericidal antibiotics, like penicillin, are most effective against actively dividing cells. If a bacteriostatic agent prevents this division, the target for the bactericidal drug is essentially removed.

Caption: Proposed antagonistic mechanism between bacteriostatic and bactericidal agents in the 1950s.

Experimental Protocols of the 1950s

The investigation of antibiotic combinations in the 1950s relied on the development and refinement of several key in vitro methodologies. These techniques, while less automated than their modern counterparts, were foundational in establishing the principles of antibiotic interaction.

The Checkerboard Assay

The checkerboard assay was the workhorse for determining synergy and antagonism. This method involved testing a matrix of antibiotic concentrations to identify the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Step-by-Step Methodology:

-

Preparation of Antibiotic Solutions: Stock solutions of two antibiotics (Antibiotic A and Antibiotic B) were prepared and serially diluted.

-

Plate Setup: A series of test tubes or a multi-welled plate was arranged in a grid. Along the x-axis, decreasing concentrations of Antibiotic A were added to each column. Along the y-axis, decreasing concentrations of Antibiotic B were added to each row. This created a "checkerboard" of varying antibiotic combinations.

-

Inoculation: Each tube or well was inoculated with a standardized suspension of the test bacterium.

-

Incubation: The tubes or plates were incubated under appropriate conditions to allow for bacterial growth.

-

Reading Results: The MIC of each antibiotic alone and in combination was determined by observing the lowest concentration that inhibited visible bacterial growth (turbidity).

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index was calculated to quantify the interaction:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Caption: Experimental workflow for the checkerboard assay in the 1950s.

Time-Kill Curve Analysis

Time-kill curve analysis provided a dynamic assessment of antibiotic interactions by measuring the rate of bacterial killing over time.

Step-by-Step Methodology:

-

Preparation of Cultures: A standardized bacterial culture in the logarithmic growth phase was prepared.

-

Exposure to Antibiotics: The bacterial culture was divided into several flasks containing:

-

No antibiotic (growth control)

-

Antibiotic A alone

-

Antibiotic B alone

-

The combination of Antibiotic A and B

-

-

Sampling Over Time: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), samples were taken from each flask.

-

Viable Cell Counting: The number of viable bacteria in each sample was determined by serial dilution and plating on agar plates. The resulting colonies were counted after incubation.

-

Plotting the Curves: The logarithm of the number of viable bacteria (CFU/mL) was plotted against time for each condition.

-

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

-

Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[11]

-

Quantitative Data from Seminal 1950s Studies

The following table summarizes representative data from the foundational studies of the 1950s, illustrating the principles of antibiotic synergy and antagonism.

| Antibiotic Combination | Organism | Observed Interaction | Methodology | Key Finding | Reference |

| Penicillin + Streptomycin | Enterococcus | Synergy | In vitro killing rates | Combination therapy resulted in a significantly faster and more complete killing of the bacteria compared to either drug alone. | Jawetz & Gunnison (1952) |

| Penicillin + Chloramphenicol | Enterococcus | Antagonism | In vitro killing rates | The addition of chloramphenicol slowed the rate of killing by penicillin. | Jawetz & Gunnison (1952) |

| Streptomycin + PAS | M. tuberculosis | Delayed Resistance | Clinical Trial | Combination therapy significantly delayed the emergence of streptomycin-resistant strains in patients. | British MRC (1950) |

Lasting Legacy and Future Perspectives

The pioneering work on combination antibiotics in the 1950s laid a critical foundation for modern infectious disease therapy. The principles of synergy and antagonism, first systematically elucidated by researchers like Ernest Jawetz, continue to guide clinical practice and drug development. The methodologies developed during this era, such as the checkerboard assay and time-kill curve analysis, remain standard techniques for evaluating antimicrobial combinations.

The challenges of antibiotic resistance that emerged in the 1950s have only intensified in the 21st century. The lessons learned from this early era of combination therapy are more relevant than ever. The imperative to discover and develop new synergistic antibiotic combinations, to understand their mechanisms of action, and to deploy them rationally to preserve their efficacy is a direct legacy of the scientific foresight and experimental rigor of the researchers of the 1950s.

References

- 1. ia801403.us.archive.org [ia801403.us.archive.org]

- 2. Origins and Evolution of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acpjournals.org [acpjournals.org]

- 4. acpjournals.org [acpjournals.org]

- 5. NSTL回溯数据服务平台 [168.160.2.5]

- 6. NSTL回溯数据服务平台 [168.160.2.5]

- 7. [논문]An experimental basis of combined antibiotic action. [scienceon.kisti.re.kr]

- 8. journals.asm.org [journals.asm.org]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. emerypharma.com [emerypharma.com]

- 11. researchgate.net [researchgate.net]

The Rise and Fall of Panalba: A Technical Analysis of a Combination Antibiotic

A Whitepaper on the Discovery, Initial Clinical Use, and Eventual Withdrawal of the Tetracycline-Novobiocin Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panalba, a fixed-dose combination of tetracycline and novobiocin, was introduced by the Upjohn Company in the late 1950s amidst a trend of combination antibiotic therapies. The initial rationale was predicated on the potential for synergistic antimicrobial activity and a broadened spectrum of coverage. However, after a period of significant commercial success, this compound was withdrawn from the United States market in 1970. This technical guide provides an in-depth analysis of the scientific and clinical history of this compound, from the discovery of its constituent compounds to the regulatory decision that ended its circulation in the U.S. We will examine the preclinical evidence for its use, its initial clinical applications, the pharmacological profiles of tetracycline and novobiocin, and the critical findings regarding its efficacy and safety that ultimately led to its discontinuation. This case study serves as a vital historical lesson in drug development, highlighting the importance of robust evidence for combination therapies and the evolving standards of pharmaceutical regulation.

The Scientific Genesis of a Combination Therapy

The development of this compound was rooted in the burgeoning field of antibiotic discovery in the mid-20th century. The two components, tetracycline and novobiocin, were themselves significant discoveries of the era.

Tetracycline: A Broad-Spectrum Workhorse

Tetracycline, a polyketide antibiotic, was first reported in the scientific literature in 1948.[1] It belongs to a class of antibiotics isolated from Streptomyces bacteria.[1] Chlortetracycline, the first member of this class, was discovered by Benjamin Minge Duggar at Lederle Laboratories from Streptomyces aureofaciens.[1] This was soon followed by the discovery of oxytetracycline from Streptomyces rimosus by Pfizer scientists.[1] Tetracycline itself was later synthesized.

The primary mechanism of action of tetracycline is the inhibition of bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Novobiocin: A Gyrase Inhibitor with a Narrower Focus

Novobiocin, an aminocoumarin antibiotic, was discovered in the mid-1950s from the bacterium Streptomyces niveus.[2] Initially known as streptonivicin, it was developed by the Upjohn Company and marketed under the trade name Albamycin.[2]

Novobiocin's mechanism of action is distinct from that of tetracycline. It targets bacterial DNA gyrase (specifically the GyrB subunit), an enzyme essential for DNA replication and repair.[2] By inhibiting the ATPase activity of DNA gyrase, novobiocin prevents the negative supercoiling of bacterial DNA, ultimately leading to the cessation of DNA replication.[2] Its activity is primarily directed against Gram-positive bacteria, including Staphylococcus aureus.

The Rationale for Combination: A Hypothesis of Synergy

The decision to combine tetracycline and novobiocin in this compound was driven by the prevailing belief that combination antibiotics could offer significant advantages, including a broader spectrum of activity, increased efficacy through synergistic interactions, and the potential to delay the emergence of bacterial resistance.

In vitro studies conducted around the time of this compound's development and in subsequent years provided some evidence for a synergistic or additive effect between tetracycline and novobiocin against certain bacteria. For instance, studies on Escherichia coli and Pseudomonas pseudomallei demonstrated that the combination could be more effective than either drug alone.[1][3] One study on the development of resistance in Staphylococcus aureus suggested that the combination of novobiocin and tetracycline could retard the outgrowth of resistant strains compared to the individual antibiotics.[4]

It was hypothesized that the distinct mechanisms of action of the two drugs—one targeting protein synthesis and the other DNA replication—could lead to a multi-pronged attack on bacterial cells, making it more difficult for them to survive and develop resistance.

Preclinical and Initial Clinical Investigations

It is important to note that detailed, publicly available data from the original preclinical and clinical trials of this compound are scarce due to the time period in which they were conducted and the subsequent withdrawal of the drug. The following is a synthesis of information from available historical and secondary sources.

In Vitro Synergy Studies

The primary method for assessing antibiotic synergy in the laboratory is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol: Checkerboard Assay for Antibiotic Synergy

-

Preparation of Antibiotic Solutions: Stock solutions of tetracycline and novobiocin are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

-